molecular formula C8H19Cl2N3O2S B12384210 (2S)-2-amino-4-[2-(1-aminoethylideneamino)ethylsulfanyl]butanoic acid;dihydrochloride

(2S)-2-amino-4-[2-(1-aminoethylideneamino)ethylsulfanyl]butanoic acid;dihydrochloride

Cat. No.: B12384210
M. Wt: 292.23 g/mol
InChI Key: KOOFFYTUFQICLW-KLXURFKVSA-N
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Description

(2S)-2-amino-4-[2-(1-aminoethylideneamino)ethylsulfanyl]butanoic acid;dihydrochloride is a complex organic compound with significant potential in various scientific fields. This compound is characterized by its unique structure, which includes an amino group, a sulfanyl group, and a butanoic acid moiety. The dihydrochloride form indicates the presence of two hydrochloride ions, which often enhance the compound’s solubility and stability.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2S)-2-amino-4-[2-(1-aminoethylideneamino)ethylsulfanyl]butanoic acid;dihydrochloride typically involves multiple steps, starting from readily available precursors. The process often includes the protection of functional groups, formation of key intermediates, and subsequent deprotection and purification steps. Common synthetic routes may involve:

    Protection of Amino Groups: Using protecting agents like Boc or Fmoc to prevent unwanted reactions.

    Formation of Intermediates: Through reactions such as alkylation, acylation, or condensation.

    Deprotection and Purification: Removing protecting groups and purifying the final product using techniques like crystallization or chromatography.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow reactors and automated synthesis platforms can be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

(2S)-2-amino-4-[2-(1-aminoethylideneamino)ethylsulfanyl]butanoic acid;dihydrochloride can undergo various chemical reactions, including:

    Oxidation: Conversion of sulfanyl groups to sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: Reduction of imine groups to amines using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions involving the amino or sulfanyl groups.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Alkyl halides, acyl chlorides.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the sulfanyl group may yield sulfoxides or sulfones, while reduction of imine groups may produce primary or secondary amines.

Scientific Research Applications

(2S)-2-amino-4-[2-(1-aminoethylideneamino)ethylsulfanyl]butanoic acid;dihydrochloride has diverse applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Studied for its potential role in biological processes and as a probe for biochemical pathways.

    Medicine: Investigated for its therapeutic potential in treating certain diseases or conditions.

    Industry: Utilized in the development of new materials and as a catalyst in industrial processes.

Mechanism of Action

The mechanism of action of (2S)-2-amino-4-[2-(1-aminoethylideneamino)ethylsulfanyl]butanoic acid;dihydrochloride involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and influencing various biochemical processes. The exact mechanism can vary depending on the context and application.

Comparison with Similar Compounds

Similar Compounds

  • (2S)-2-[(aminoacetyl)amino]-4-(methylsulfanyl)butanoic acid
  • (2S)-2-[(1-carboxyethyl)amino]-4-(methylsulfanyl)butanoic acid

Uniqueness

(2S)-2-amino-4-[2-(1-aminoethylideneamino)ethylsulfanyl]butanoic acid;dihydrochloride stands out due to its unique combination of functional groups, which confer distinct chemical reactivity and biological activity. Its dihydrochloride form enhances its solubility and stability, making it more suitable for various applications compared to similar compounds.

This detailed article provides a comprehensive overview of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds

Properties

Molecular Formula

C8H19Cl2N3O2S

Molecular Weight

292.23 g/mol

IUPAC Name

(2S)-2-amino-4-[2-(1-aminoethylideneamino)ethylsulfanyl]butanoic acid;dihydrochloride

InChI

InChI=1S/C8H17N3O2S.2ClH/c1-6(9)11-3-5-14-4-2-7(10)8(12)13;;/h7H,2-5,10H2,1H3,(H2,9,11)(H,12,13);2*1H/t7-;;/m0../s1

InChI Key

KOOFFYTUFQICLW-KLXURFKVSA-N

Isomeric SMILES

CC(=NCCSCC[C@@H](C(=O)O)N)N.Cl.Cl

Canonical SMILES

CC(=NCCSCCC(C(=O)O)N)N.Cl.Cl

Origin of Product

United States

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